molecular formula C8H6Cl2N2O2 B12326358 N1-(2,4-dichlorophenyl)-hydroxyiminoacetamide

N1-(2,4-dichlorophenyl)-hydroxyiminoacetamide

Cat. No.: B12326358
M. Wt: 233.05 g/mol
InChI Key: SMAMVCPTXWEWAE-NYYWCZLTSA-N
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Description

N1-(2,4-dichlorophenyl)-hydroxyiminoacetamide is an organic compound characterized by the presence of a hydroxyimino group attached to an acetamide moiety, with a 2,4-dichlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-dichlorophenyl)-hydroxyiminoacetamide typically involves the reaction of 2,4-dichloroaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors to enhance reaction efficiency and control.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-dichlorophenyl)-hydroxyiminoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The 2,4-dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2,4-dichlorophenyl)-hydroxyiminoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(2,4-dichlorophenyl)-hydroxyiminoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the 2,4-dichlorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,4-dichlorophenyl)-hydroxyiminoacetamide: shares structural similarities with other hydroxyiminoacetamide derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both hydroxyimino and acetamide functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H6Cl2N2O2

Molecular Weight

233.05 g/mol

IUPAC Name

(2E)-N-(2,4-dichlorophenyl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C8H6Cl2N2O2/c9-5-1-2-7(6(10)3-5)12-8(13)4-11-14/h1-4,14H,(H,12,13)/b11-4+

InChI Key

SMAMVCPTXWEWAE-NYYWCZLTSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)/C=N/O

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C=NO

Origin of Product

United States

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